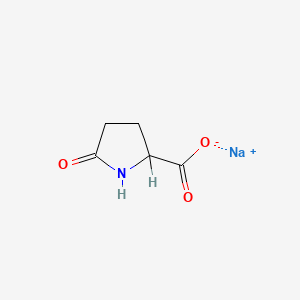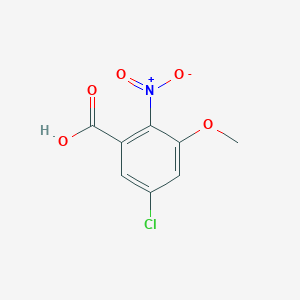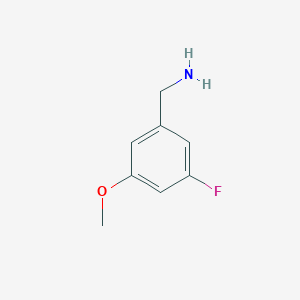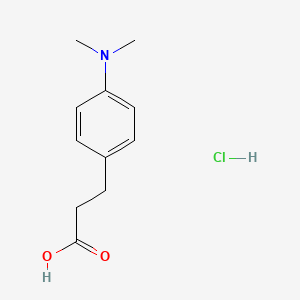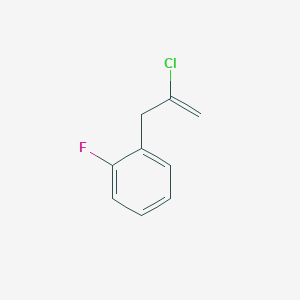
2-Chloro-3-(2-fluorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-3-(2-fluorophenyl)-1-propene" is a halogenated propene derivative, which is a class of organic compounds characterized by the presence of a propene backbone with various halogen atoms attached to it. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of halogenated propenes often involves reactions such as Claisen-Schmidt condensation, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP), which is a related compound . Although the specific synthesis of "2-Chloro-3-(2-fluorophenyl)-1-propene" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using techniques such as electron diffraction and X-ray diffraction. For instance, 2-Chloro-3-fluoro-1-propene has been found
Applications De Recherche Scientifique
Conformational Studies
2-Chloro-3-(2-fluorophenyl)-1-propene has been the subject of conformational analysis through vibrational spectroscopy, revealing insights into its molecular structure and dynamics. The compound exists in equilibrium between different conformations, such as syn and gauche, with studies estimating the conformational equilibrium and the relative stabilities of these conformers through infrared and Raman spectroscopy, as well as electron diffraction techniques. These analyses contribute to our understanding of the molecular behavior of halogenated propenes and their interactions in various states (vapor, liquid, and solid) and environments (polar and non-polar solvents) (Klaboe, Tirgrimsen, & Christensen, 1974) (Samdal, Seip, & Torgrimsen, 1977).
Synthesis of Intermediates
Research has also focused on the synthesis of intermediates involving 2-Chloro-3-(2-fluorophenyl)-1-propene for applications in creating more complex chemical entities. For instance, one study details the preparation of an important intermediate of Epoxiconazole, demonstrating the compound's utility in synthetic organic chemistry and its role in forming valuable chemical precursors with high yield and selectivity (Peng, 2012).
Polymerization and Material Science
The compound has also been implicated in the field of polymerization and material science, where its derivatives play a role in the controlled polymerization processes and the creation of regioregular polymeric materials. Such studies are critical for the development of electronic and photonic devices, highlighting the broad applicability of this chemical in advanced materials research (Bronstein & Luscombe, 2009).
Molecular Structure and Reactivity Analysis
Further investigations into the molecular structure, reactivity, and electronic properties of compounds related to 2-Chloro-3-(2-fluorophenyl)-1-propene have been conducted, employing techniques such as density functional theory (DFT), FT-IR spectroscopy, and X-ray diffraction. These studies offer detailed insights into the electronic structure, chemical reactivity, and potential applications in designing novel materials with specific electronic and optical properties (Najiya et al., 2014).
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNWFXCWQMRLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641162 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-fluorophenyl)-1-propene | |
CAS RN |
731772-93-3 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

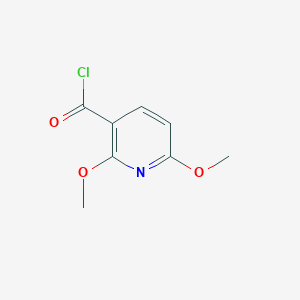
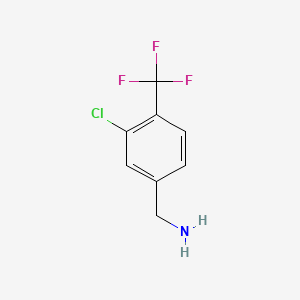
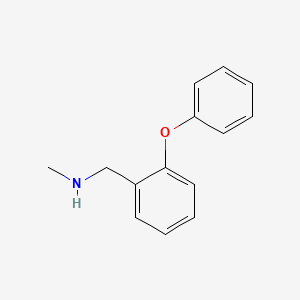
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
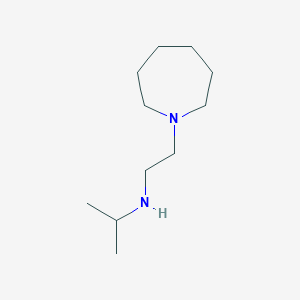

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)

